2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester
Description
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester is an organic compound with a complex structure, featuring a chlorinated phenyl group, a propyl chain, and a methoxy-substituted benzoic acid ester
Properties
IUPAC Name |
methyl 2-[3-(3-chlorophenyl)propyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-21-16-11-5-9-14(17(16)18(20)22-2)8-3-6-13-7-4-10-15(19)12-13/h4-5,7,9-12H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLWKEYLTYACEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organometallic Coupling
A Kumada coupling using 3-(3-chlorophenyl)propylmagnesium bromide and a palladium catalyst could directly install the propyl chain:
Hypothetical Protocol :
-
Substrate : Methyl 2-iodomethyl-6-methoxybenzoate
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Reagent : 3-(3-chlorophenyl)propylmagnesium bromide
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Catalyst : Pd(PPh₃)₄
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Conditions : THF, 0°C → RT, 12 h.
Radical Alkylation
AIBN-initiated radical reactions with 3-(3-chlorophenyl)propylthiol could yield the propyl sulfide, followed by reduction (e.g., Raney Ni/H₂) to the alkyl chain.
Oxidation and Esterification (CN105523921A Adaptation)
Though CN105523921A focuses on oxidizing aldehydes to carboxylic acids, analogous steps could apply if synthesizing the benzoic acid precursor:
Hypothetical Workflow :
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Oxidize 2-[3-(3-chlorophenyl)propyl]-6-methoxybenzaldehyde to the acid.
-
Esterify with methanol/H⁺ → target ester.
However, this route introduces redundant steps compared to direct ester functionalization.
Analytical Validation and Optimization
Critical parameters from the patents include:
| Parameter | DE10313228A1 | CN105523921A |
|---|---|---|
| Temperature Range | 60–90°C (chlorination) | 70°C (oxidation) |
| Catalyst/Initiator | AIBN | None |
| Solvent | CCl₄, toluene | H₂O, DCM, EA |
| Yield | 61–93.6% | 66–93.8% |
Optimizing reaction time, stoichiometry, and purification (e.g., silica gel filtration) ensures reproducibility.
Challenges and Mitigation Strategies
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Ester Stability : Grignard reagents may degrade esters. Use milder organozinc reagents or protective groups (e.g., tert-butyl esters).
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Regioselectivity : Directed ortho-metalation or blocking groups could enhance 2-substitution specificity.
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Purity : High-vacuum distillation and recrystallization (e.g., diisopropyl ether ) improve final product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid.
Reduction: 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the chlorinated phenyl group suggests possible interactions with biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory and analgesic properties. Research into this compound could reveal similar therapeutic potentials.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The methoxy and ester groups could facilitate binding to active sites, while the chlorinated phenyl group might enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester: Similar structure but with a different position of the chlorine atom.
2-[3-(3-Bromo-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester: Bromine instead of chlorine.
2-[3-(3-Chloro-phenyl)-propyl]-6-hydroxy-benzoic acid methyl ester: Hydroxy group instead of methoxy.
Uniqueness
The unique combination of a chlorinated phenyl group, a propyl chain, and a methoxy-substituted benzoic acid ester distinguishes 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester from its analogs. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a compound of significant interest for further research and development.
Biological Activity
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester, also known by its CAS number 1171923-22-0, is an organic compound characterized by a complex structure that includes a chloro-substituted phenyl group, a propyl chain, and a methoxybenzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
- Molecular Formula : C18H19ClO3
- Molecular Weight : 318.8 g/mol
- Structural Features : The compound contains:
- A chlorinated phenyl group
- A propyl chain
- A methoxy group attached to the benzoic acid structure
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential application in treating inflammatory diseases.
Anticancer Activity
The compound has also been studied for its anticancer properties. In cell viability assays, it showed a dose-dependent reduction in the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Findings : The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity compared to control groups.
-
Inflammation Model Study :
- Objective : To assess anti-inflammatory effects in a murine model of acute inflammation.
- Method : Mice were administered the compound prior to lipopolysaccharide (LPS) injection.
- Findings : A marked reduction in paw edema was observed, alongside decreased levels of inflammatory markers in serum.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester | Similar chloro-substituted phenyl group | Different position of chloro substitution | Moderate anti-inflammatory effects |
| 2-Methoxy-6-(3-phenyl-propyl)benzoic acid | Lacks chlorine substitution | Focused on phenyl group variations | Limited activity |
| 2-[3-(4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid | Contains dichloro substitution | Increased electron-withdrawing effects | Enhanced cytotoxicity |
The proposed mechanism through which this compound exerts its biological effects includes:
- Inhibition of NF-kB Pathway : By blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), it reduces inflammation and tumor progression.
- Induction of Apoptosis : The compound promotes apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester?
Answer:
A two-step approach is typically employed:
Esterification: React 6-methoxy-benzoic acid with methanol under acidic or base-catalyzed conditions to form the methyl ester. For example, refluxing with excess aryl acid in methanol under anhydrous conditions (similar to benzoxazole synthesis methods) .
Alkylation: Introduce the 3-(3-chlorophenyl)propyl group via nucleophilic substitution. Use NaH (a strong base) in THF to deprotonate the ester intermediate, followed by reaction with 3-(3-chlorophenyl)propyl bromide. This aligns with benzofuran alkylation strategies using NaH in THF .
Key Validation: Confirm product purity via TLC and column chromatography.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify the methoxy (-OCH₃), ester (COOCH₃), and chlorophenyl-propenyl substituents. Compare chemical shifts with structurally related benzoic acid esters (e.g., δ ~3.8 ppm for COOCH₃) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identify ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and aryl C-Cl bonds at ~550–750 cm⁻¹ .
Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?
Answer:
- Temperature Control: Maintain low temperatures (0–5°C) during alkylation to reduce side reactions (e.g., over-alkylation) .
- Anhydrous Conditions: Use dried solvents (THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
- Catalyst Screening: Test alternative bases (e.g., K₂CO₃ vs. NaH) to improve regioselectivity .
- Byproduct Monitoring: Employ real-time TLC or HPLC to track reaction progress and isolate intermediates early .
Advanced: How to resolve discrepancies in spectral data during structural confirmation?
Answer:
- Comparative Analysis: Cross-reference NMR shifts with structurally analogous compounds, such as methyl o-benzoyl benzoate (δ 3.9 ppm for COOCH₃) or chlorophenyl-substituted benzoic acid derivatives .
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping signals in the aromatic region .
- X-ray Crystallography: If available, crystallize the compound to unambiguously confirm stereochemistry and substituent positioning .
Advanced: What computational strategies can predict the reactivity or stability of this compound?
Answer:
- Molecular Dynamics (MD): Simulate the compound’s stability under varying pH/temperature using software like Discovery Studio. Compare with experimental degradation data (e.g., organic compound stability in wastewater matrices) .
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the ester and C-Cl bonds to predict hydrolysis or photodegradation pathways .
- Library Design: Build a virtual library of 2-arylbenzofuran analogs to explore structure-activity relationships (SAR) for drug discovery .
Advanced: How to address challenges in scaling up synthesis for preclinical studies?
Answer:
- Process Intensification: Transition from batch to flow chemistry for esterification and alkylation steps to improve yield reproducibility .
- Green Chemistry: Replace NaH with safer bases (e.g., Cs₂CO₃) or solvent systems (e.g., ethanol/water mixtures) to reduce hazardous waste .
- Stability Testing: Store the compound at –20°C under inert gas to prevent ester hydrolysis or oxidative degradation, as observed in organic pollutant studies .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
- Waste Management: Segregate halogenated waste (e.g., chlorophenyl byproducts) and dispose via certified hazardous waste facilities .
- Emergency Procedures: Neutralize acid/base spills with bicarbonate or citric acid, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
